- Preparation of benzimidazolylazines and related compounds as selective JAK3 kinase inhibitors, World Intellectual Property Organization, , ,
Cas no 934-22-5 (1H-1,3-benzodiazol-5-amine)
1H-1,3-benzodiazol-5-amine structure
Product Name:1H-1,3-benzodiazol-5-amine
CAS-Nr.:934-22-5
MF:C7H7N3
MW:133.150580644608
MDL:MFCD00465258
CID:806600
PubChem ID:253660004
Update Time:2025-06-12
1H-1,3-benzodiazol-5-amine Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 1H-BENZOIMIDAZOL-5-YLAMINE
- 1H-1,3-Benzimidazol-5-amine
- 1H-Benzimidazol-6-amine
- 3H-Benzoimidazol-5-Ylamine
- 5-Aminobenzimidazole
- 5-AMinobenzotriazole
- 6-AMINO-1H-BENZIMIDAZOLE
- 1H-1,3-Benzodiazol-6-amine
- 1H-Benzo[d]imidazol-5-amine
- 6-Aminobenzimidazole
- NSC 231612
- 1H-Benzimidazol-5-amine
- 1H-Benzo[d]imidazol-6-amine
- 1H-1,3-benzodiazol-5-amine
- Benzimidazole, 6-amino-
- BENZIMIDAZOLE, 5-AMINO-
- Benzimidazol-5-ylamine
- Benzimidazol-5-amine
- 5-amino-1h-benzimidazole
- 1H-benzimidazol-5-ylamine
- 5-AMINO-1H-
- 1H-Benzimidazol-5-amine (9CI)
- Benzimidazole, 5(or 6)-amino- (6CI, 7CI)
- Benzimidazole, 5-amino- (8CI)
- 3H-Benzo[d]imidazol-5-amine
- SCHEMBL115965
- DTXSID70239406
- MFCD00465258
- 5-AMINO-1H-BENZOIMIDAZOLE
- MFCD00831692
- F2158-1066
- 2P-043
- NCGC00184564-01
- A2605
- 3H-benzimidazol-5-ylamine
- CHEMBL1617811
- BENZIMIDAZOLE, 5(OR 6)-AMINO-
- Oprea1_342288
- BCP11467
- 55299-95-1
- 5-aminobenzimidazole, AldrichCPR
- 1H-benzoimidazol-5-amine
- DTXCID50161897
- 5-aminobenzimdazole
- 6-Aminobenzimidazole, 95%
- 934-22-5
- UNII-7L7289019S
- (1H-benzimidazol-5yl) amine
- NSC-231612
- Oprea1_610116
- BDBM50455561
- NSC231612
- 5-amino-1H-benzo[d]imidazole
- CS-0096864
- 1H-Benzimidazol-6-amine #
- 5-amino benzimidazole
- J-519689
- 3H-benzimidazol-5-amine
- SY002960
- Z1741960823
- 1H-benzimidazole-6-amine
- 7L7289019S
- EN300-57442
- STK731665
- AC-2803
- 5-amino-benzimidazole
- F11742
- 1H-1 pound not3-Benzimidazol-5-amine
- AKOS000111798
- AMINOBENZIMIDAZOLE, 5-
- NCGC00184564-02
- benzimidazolamine
- AKOS003574217
- NS00039556
- AH-034/32844026
- Q27268505
- 3H-BENZO(D)IMIDAZOL-5-AMINE
- 1H-benzimidazol-5-amine dihydrochloride
- PS-4509
- ALBB-023267
- 5-aminobenzimidazol
- BBL011727
- EINECS 213-279-0
-
- MDL: MFCD00465258
- Inchi: 1S/C7H7N3/c8-5-1-2-6-7(3-5)10-4-9-6/h1-4H,8H2,(H,9,10)
- InChI-Schlüssel: WFRXSXUDWCVSPI-UHFFFAOYSA-N
- Lächelt: N1C2C(=CC=C(C=2)N)NC=1
Berechnete Eigenschaften
- Genaue Masse: 133.06400
- Monoisotopenmasse: 133.063997
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 2
- Anzahl der Akzeptoren für Wasserstoffbindungen: 2
- Schwere Atomanzahl: 10
- Anzahl drehbarer Bindungen: 0
- Komplexität: 126
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.1
- Topologische Polaroberfläche: 54.7
Experimentelle Eigenschaften
- Farbe/Form: White to Yellow Solid
- Dichte: 1.367
- Schmelzpunkt: 162.0 to 167.0 deg-C
- Siedepunkt: 222°C/3.5mmHg(lit.)
- Flammpunkt: 273.2℃
- PSA: 54.70000
- LogP: 1.72630
- λ max: 300(EtOH)(lit.)
1H-1,3-benzodiazol-5-amine Sicherheitsinformationen
-
Symbol:
- Prompt:Warnung
- Signalwort:Warning
- Gefahrenhinweis: H315-H319
- Warnhinweis: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- Transportnummer gefährlicher Stoffe:NONH for all modes of transport
- WGK Deutschland:3
- Code der Gefahrenkategorie: 22-36
- Sicherheitshinweise: S26; S36/37/39
- RTECS:DD5785000
-
Identifizierung gefährlicher Stoffe:
- Gefahrenklasse:IRRITANT
- Lagerzustand:Room temperature
- Risikophrasen:R36/37/38
1H-1,3-benzodiazol-5-amine Preismehr >>
| Verwandte Kategorien | No. | Product Name | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 725005-500MG |
1H-1,3-benzodiazol-5-amine |
934-22-5 | 500mg |
¥864.6 | 2023-11-26 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | CDS003539-250MG |
5-aminobenzimidazole |
934-22-5 | 250mg |
¥1143.73 | 2023-11-13 | ||
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | XD02489-1000g |
1h-benzoimidazol-5-ylamine |
934-22-5 | 95% | 1000g |
$650 | 2023-09-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A2605-1g |
1H-1,3-benzodiazol-5-amine |
934-22-5 | 98.0%(GC&T) | 1g |
¥900.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A2605-5g |
1H-1,3-benzodiazol-5-amine |
934-22-5 | 98.0%(GC&T) | 5g |
¥3130.0 | 2022-05-30 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D853099-5g |
5-Aminobenzimidazole |
934-22-5 | ≥97% | 5g |
¥782.00 | 2022-01-10 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | A51560-5g |
6-Aminobenzimidazole |
934-22-5 | ≥97% | 5g |
¥628.0 | 2023-09-08 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | A51560-1g |
6-Aminobenzimidazole |
934-22-5 | 1g |
¥268.0 | 2021-09-10 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | A51560-200mg |
6-Aminobenzimidazole |
934-22-5 | 200mg |
¥78.0 | 2021-09-10 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D853099-200mg |
5-Aminobenzimidazole |
934-22-5 | ≥97% | 200mg |
¥82.00 | 2022-01-10 |
1H-1,3-benzodiazol-5-amine Herstellungsverfahren
Herstellungsverfahren 1
Herstellungsverfahren 2
Reaktionsbedingungen
1.1 Reagents: Hydrazine hydrate (1:1) Catalysts: Iron oxide (Fe3O4) , Rhodium , Silica Solvents: Water ; 7 - 30 min, 110 °C
Referenz
- Porous silica-encapsulated and magnetically recoverable Rh NPs: a highly efficient, stable and green catalyst for catalytic transfer hydrogenation with "slow-release" of stoichiometric hydrazine in water, Green Chemistry, 2017, 19(14), 3400-3407
Herstellungsverfahren 3
Reaktionsbedingungen
1.1 Reagents: Hydrazine hydrate (1:1) Catalysts: Copper alloy, nonbase, Cu,Fe (magnetically immobilized in amine-rich silica spheres) Solvents: Water ; 25 min, 110 °C
Referenz
- Ultrafine FeCu Alloy Nanoparticles Magnetically Immobilized in Amine-Rich Silica Spheres for Dehalogenation-Proof Hydrogenation of Nitroarenes, Chemistry - A European Journal, 2018, 24(54), 14418-14424
Herstellungsverfahren 4
Reaktionsbedingungen
1.1 Reagents: Hydrazine hydrate (1:1) Catalysts: Bismuth iron oxide , Graphene (oxide) Solvents: Methanol ; 90 °C
Referenz
- Bismuth iron oxide nanocomposite supported on graphene oxides as the high efficient, stable and reusable catalysts for the reduction of nitroarenes under continuous flow conditions, Chemical Engineering Journal (Amsterdam, 2017, 314, 328-335
Herstellungsverfahren 5
Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: 1,10-Phenanthroline , Ferrous acetate Solvents: Tetrahydrofuran , Water ; 15 h, 50 bar, 120 °C
Referenz
- Nanoscale Fe2O3-Based Catalysts for Selective Hydrogenation of Nitroarenes to Anilines, Science (Washington, 2013, 342(6162), 1073-1076
Herstellungsverfahren 6
Herstellungsverfahren 7
Herstellungsverfahren 8
Reaktionsbedingungen
1.1 Reagents: Stannous chloride Solvents: Ethyl acetate ; 12 h, reflux; reflux → rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; pH 8 - 9
1.2 Reagents: Sodium bicarbonate Solvents: Water ; pH 8 - 9
Referenz
- Combinatorial Synthesis of Benzimidazole-Azo-Phenol Derivatives as Antifungal Agents, Combinatorial Chemistry & High Throughput Screening, 2014, 17(1), 89-95
Herstellungsverfahren 9
Herstellungsverfahren 10
Herstellungsverfahren 11
Reaktionsbedingungen
1.1 Reagents: Hydrazine hydrate (1:1) Catalysts: Iron oxide (Fe2O3) (carbon supported) , Tin oxide (SnO2) (carbon supported) Solvents: Methanol ; 60 min, 110 °C
Referenz
- Immobilizing Multifunctional Fe2O3-SnO2 Nanoparticles to Carbon Nanospheres: An Extremely Active and Selective Catalyst for Hydrogen Transfer Reaction, ChemistrySelect, 2017, 2(27), 8288-8295
Herstellungsverfahren 12
Herstellungsverfahren 13
Reaktionsbedingungen
1.1 Reagents: Hydrazine hydrate (1:1) Catalysts: 1,10-Phenanthroline (reaction product with Vulcan XC72R and iron(II) acetate) , Ferrous acetate (reaction product with Vulcan XC72R and 1,10-phenanthroline) Solvents: Tetrahydrofuran ; 10 h, 100 °C
Referenz
- Efficient and highly selective iron-catalyzed reduction of nitroarenes, Chemical Communications (Cambridge, 2011, 47(39), 10972-10974
Herstellungsverfahren 14
Reaktionsbedingungen
1.1 Reagents: Sodium pyrosulfite Solvents: Ethanol , Water ; 2 h, 72 - 76 °C
Referenz
- Reevaluating the synthesis of 2,5-disubstituted-1H-benzimidazole derivatives by different green activation techniques and their biological activity as antifungal and antimicrobial inhibitor, Journal of Heterocyclic Chemistry, 2020, 57(1), 436-455
Herstellungsverfahren 15
Reaktionsbedingungen
1.1 Reagents: Hydrazine hydrate (1:1) Catalysts: Iron(2+), (hydroperoxy)- Solvents: Water ; 60 min, 110 °C
Referenz
- Amorphous Flowerlike Goethite FeOOH Hierarchical Supraparticles: Superior Capability for Catalytic Hydrogenation of Nitroaromatics in Water, ACS Applied Materials & Interfaces, 2018, 10(38), 32180-32191
Herstellungsverfahren 16
Reaktionsbedingungen
1.1 Reagents: Hydrazine hydrate (1:1) Catalysts: Bismuth iron oxide (immobilized on chitosan noncovalently functionalized oxidized carbon nanotubes) Solvents: Methanol ; 60 min, 110 °C
Referenz
- Noncovalently functionalized carbon nanotubes immobilized Fe-Bi bimetallic oxides as a heterogeneous nanocatalyst for reduction of nitroaromatics, Nano-Structures & Nano-Objects, 2017, 10, 116-124
Herstellungsverfahren 17
Reaktionsbedingungen
1.1 Reagents: Ammonia Solvents: Dimethyl sulfoxide , Water ; 10 h, 300 - 350 psi, 150 °C
Referenz
- Continuous amination of aryl/heteroaryl halides using aqueous ammonia in a Teflon AF-2400 tube-in-tube micro-flow reactor, Reaction Chemistry & Engineering, 2019, 4(2), 346-350
Herstellungsverfahren 18
Reaktionsbedingungen
1.1 Reagents: Potassium fluoride Catalysts: Palladium diacetate Solvents: Tetrahydrofuran , Water ; 30 min, rt
Referenz
- Palladium-catalyzed silane/siloxane reductions in the one-pot conversion of nitro compounds into their amines, hydroxylamines, amides, sulfonamides, and carbamates, Synthesis, 2006, (19), 3316-3340
Herstellungsverfahren 19
Reaktionsbedingungen
1.1 Reagents: Potassium fluoride , Poly(methylhydrosiloxane) Catalysts: Palladium diacetate Solvents: Tetrahydrofuran , Water ; rt; rt; 15 - 45 s, rt
1.2 Reagents: Poly(methylhydrosiloxane) ; rt; 30 min, rt
1.2 Reagents: Poly(methylhydrosiloxane) ; rt; 30 min, rt
Referenz
- Pd-Catalyzed Silicon Hydride Reductions of Aromatic and Aliphatic Nitro Groups, Organic Letters, 2005, 7(22), 5087-5090
Herstellungsverfahren 20
Reaktionsbedingungen
1.1 Reagents: Hydrazine hydrate (1:1) Catalysts: Iron hydroxide oxide Solvents: Ethanol ; 60 - 70 °C
Referenz
- Green preparation of carbon-supported iron-based catalyst and its application in synthesis of anticancer inhibitor intermediates, World Intellectual Property Organization, , ,
1H-1,3-benzodiazol-5-amine Raw materials
1H-1,3-benzodiazol-5-amine Preparation Products
1H-1,3-benzodiazol-5-amine Lieferanten
Amadis Chemical Company Limited
Gold Mitglied
(CAS:934-22-5)1H-1,3-benzodiazol-5-amine
Bestellnummer:A11004
Bestandsstatus:in Stock
Menge:100g
Reinheit:99%
Preisinformationen zuletzt aktualisiert:Thursday, 29 August 2024 20:29
Preis ($):394.0
Email:sales@amadischem.com
1H-1,3-benzodiazol-5-amine Verwandte Literatur
-
Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
-
Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
-
Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
-
Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:934-22-5)1H-1,3-benzodiazol-5-amine
Reinheit:99%
Menge:100g
Preis ($):394.0